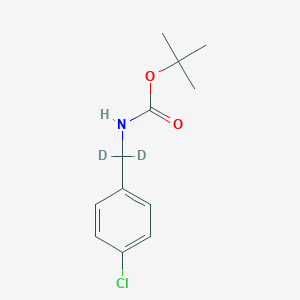
Fmoc-Dopa(isopropylidene ketal)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Dopa(isopropylidene ketal)-OH: is a specialized compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a derivative of the amino acid Dopa (dihydroxyphenylalanine) modified with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an isopropylidene ketal group. This compound is often utilized in peptide synthesis and other biochemical studies due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dopa(isopropylidene ketal)-OH typically involves several steps:
Protection of Dopa: : The amino group of Dopa is protected using the Fmoc group through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Ketal: : The hydroxyl groups of Dopa are then converted to their ketal form using an isopropylidene protecting group. This is achieved by reacting Dopa with acetone in the presence of an acid catalyst like p-toluenesulfonic acid.
Hydrolysis: : The final step involves hydrolysis to obtain This compound .
Industrial Production Methods
In an industrial setting, the synthesis of This compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and reduce production costs.
化学反应分析
Fmoc-Dopa(isopropylidene ketal)-OH: undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form quinones.
Reduction: : The compound can be reduced to form dihydroxyphenylalanine derivatives.
Substitution: : The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further peptide synthesis.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.
Reduction: : Reducing agents like sodium borohydride are often used.
Substitution: : Piperidine in methanol is typically used to remove the Fmoc group.
Major Products Formed
Quinones: : Resulting from the oxidation of hydroxyl groups.
Dihydroxyphenylalanine derivatives: : Formed through reduction reactions.
Peptides: : Resulting from the substitution and subsequent peptide coupling reactions.
科学研究应用
Fmoc-Dopa(isopropylidene ketal)-OH: is widely used in scientific research due to its unique properties:
Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.
Biology: : Used in studies involving neurotransmitters and their receptors.
Medicine: : Investigated for its potential therapeutic applications in neurodegenerative diseases.
Industry: : Employed in the development of functional materials and biocompatible hydrogels.
作用机制
The mechanism by which Fmoc-Dopa(isopropylidene ketal)-OH exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: : The compound interacts with enzymes and receptors involved in neurotransmitter synthesis and metabolism.
Pathways: : It may influence pathways related to oxidative stress, neuroprotection, and cellular signaling.
相似化合物的比较
Fmoc-Dopa(isopropylidene ketal)-OH: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other Fmoc-protected amino acids, Dopa derivatives without the ketal group, and related peptides.
Uniqueness: : The presence of the isopropylidene ketal group provides additional stability and reactivity, making it particularly useful in specific synthetic applications.
属性
IUPAC Name |
3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-](/img/structure/B8071689.png)
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-](/img/structure/B8071692.png)
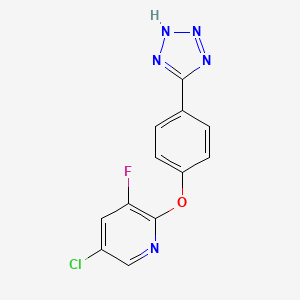
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/structure/B8071697.png)
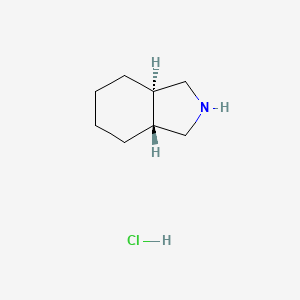
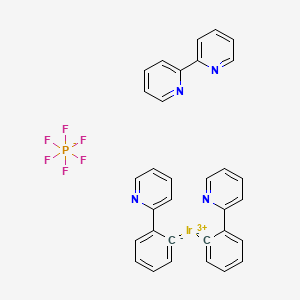
![1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one](/img/structure/B8071733.png)

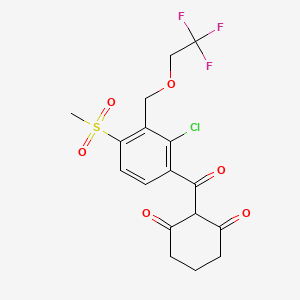
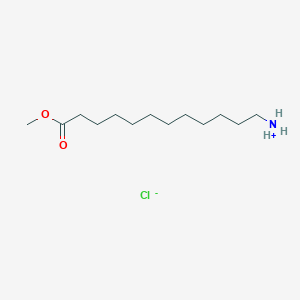
![1-[(3Ar,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione](/img/structure/B8071755.png)
![4,4'-Di-tert-butyl-2,2'-bipyridine; bis[2-(pyridin-2-yl)phenyl]iridiumylium; hexafluoro-lambda5-phosphanuide](/img/structure/B8071759.png)
![5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid](/img/structure/B8071763.png)
